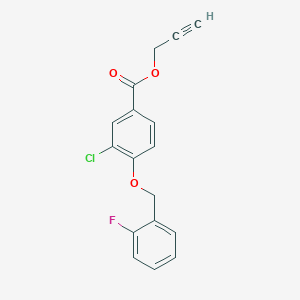![molecular formula C7H6ClN3S B13010511 4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)
4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine is unique due to its specific structure and reactivity. Similar compounds include:
- 4-Chloro-2-methylthieno[3,2-d]pyrimidine
- 2-(4-Chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
- 6-Chloro-2-(methylthio)pyrimidin-4-amine
These compounds share structural similarities but differ in their substituents and specific biological activities .
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
4-chloro-6-methylthieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3,(H2,9,10,11) |
InChI Key |
DLQSAMZMTKLFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-3,6-diazabicyclo[3.2.0]heptan-7-one](/img/structure/B13010429.png)
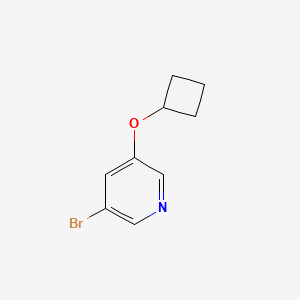
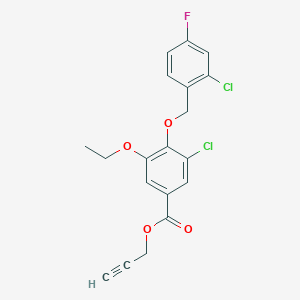
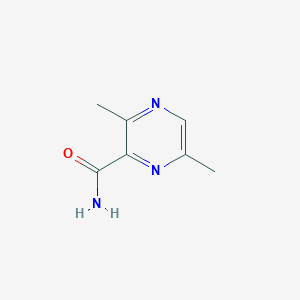

![3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylicacid](/img/structure/B13010475.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13010483.png)
![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)
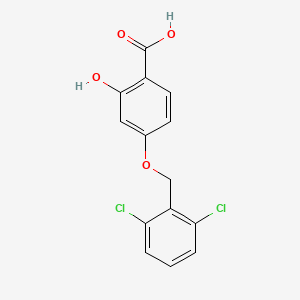
![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)

